Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide
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Overview
Description
Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide is a fluorinated pyridine derivative. Pyridine derivatives are known for their unique chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry. The presence of a fluorine atom in the compound enhances its chemical stability and biological activity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide can be achieved through various synthetic routes. One common method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . This method provides highly functionalized pyridines under mild reaction conditions. Another method involves the use of cationic half-sandwich rare-earth catalysts for the synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its mild reaction conditions and high yield . This reaction involves the coupling of boron reagents with halogenated pyridine derivatives in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the fluorine atom and the sulfinyl group influences the reactivity of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfone derivatives, while reduction can yield sulfide derivatives .
Scientific Research Applications
Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antiviral activities . In medicine, the compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets . In industry, it is used in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide involves its interaction with specific molecular targets and pathways. The fluorine atom and the sulfinyl group play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Pyridine, 2-[[(4-fluorophenyl)methyl]sulfinyl]-, 1-oxide can be compared with other fluorinated pyridine derivatives. Similar compounds include 2-fluoropyridine, 3-fluoropyridine, and 4-fluoropyridine . The presence of the sulfinyl group in this compound makes it unique compared to these other compounds. The sulfinyl group enhances the compound’s chemical stability and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
62381-94-6 |
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Molecular Formula |
C12H10FNO2S |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfinyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C12H10FNO2S/c13-11-6-4-10(5-7-11)9-17(16)12-3-1-2-8-14(12)15/h1-8H,9H2 |
InChI Key |
QXYCQXJHYVFAIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)S(=O)CC2=CC=C(C=C2)F)[O-] |
Origin of Product |
United States |
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